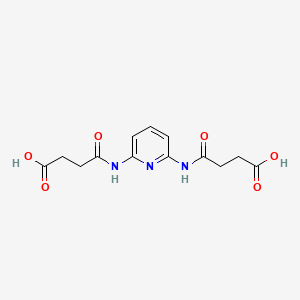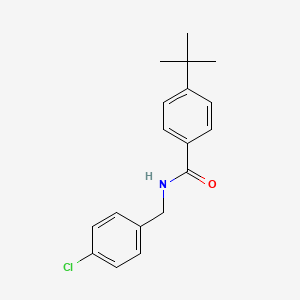
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid), also known as PDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDI is a versatile compound that can be synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) is not fully understood. However, studies have shown that 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been shown to have both biochemical and physiological effects. Biochemically, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been shown to inhibit the activity of COX-2, which can reduce the production of inflammatory mediators. Physiologically, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been shown to have anti-inflammatory and anti-tumor effects. 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) in lab experiments include its versatility, ease of synthesis, and potential applications in various fields. However, the limitations of using 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are many future directions for the study of 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid). One potential direction is the development of new synthesis methods for 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid). Another potential direction is the study of 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) as a potential anti-inflammatory and anti-tumor agent. Additionally, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) could be studied for its potential applications in catalysis and fluorescence sensing. Overall, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) is a versatile compound with many potential applications, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) can be synthesized using different methods, including the reaction of 2,6-pyridinediamine with diethyl malonate in the presence of acetic anhydride, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,6-pyridinediamine with diethyl oxalate in the presence of acetic anhydride, followed by hydrolysis and decarboxylation. Both methods yield 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) as a white crystalline solid with a melting point of 250-252°C.
Aplicaciones Científicas De Investigación
4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been extensively studied for its potential applications in various fields, including catalysis, fluorescence sensing, and biomedical applications. In catalysis, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been used as a chiral ligand for asymmetric catalysis. In fluorescence sensing, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been used as a fluorescent probe for the detection of metal ions and amino acids. In biomedical applications, 4,4'-(2,6-pyridinediyldiimino)bis(4-oxobutanoic acid) has been studied for its potential as an anti-inflammatory and anti-tumor agent.
Propiedades
IUPAC Name |
4-[[6-(3-carboxypropanoylamino)pyridin-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c17-10(4-6-12(19)20)15-8-2-1-3-9(14-8)16-11(18)5-7-13(21)22/h1-3H,4-7H2,(H,19,20)(H,21,22)(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAPDGYSSMINLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(4-bromophenyl)acryloyl]pyrrolidine](/img/structure/B5701056.png)
![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5701075.png)
![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)

![5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5701089.png)
![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)


